molecular formula C30H42O7 B1263093 fijianolide A

fijianolide A

Cat. No. B1263093
M. Wt: 514.6 g/mol
InChI Key: JNPMYSILHRFUPH-MVNLOBLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fijianolide A is a macrolide. It has a role as a metabolite.

Scientific Research Applications

Microtubule-Stabilizing Activity and Cytotoxicity

Fijianolide A, derived from sponge-derived polyketide macrolides, exhibits taxol-like microtubule-stabilizing activity. It's part of a class of compounds that include fijianolides A and B, isolaulimalide, and laulimalide. These compounds have been studied for their potent cytotoxicity and their ability to disrupt interphase and mitotic division in cancer cells. Fijianolide A and its related compounds show varying degrees of in vitro activities against certain cell lines such as HCT-116 and MDA-MB-435. Notably, fijianolides 8 and 10 have been identified as disrupting cell division, although they are less potent than fijianolide B. In vivo evaluations using tumor-bearing mice have demonstrated significant inhibition of tumor growth, highlighting their potential in cancer therapy (Johnson et al., 2007).

Antiproliferative Efficacy and Distinct Mechanisms of Action

Further research has revealed that fijianolide B, along with its analogs, exhibit potent antiproliferative efficacy against triple negative breast cancer cell lines. These compounds, including fijianolide A, display classic microtubule stabilizing activity. However, certain semisynthetic analogs of fijianolide B have been found to have distinct mechanisms of action, indicated by their reduced potency but improved efficacy in some cell lines. This suggests the importance of certain chemical structures, such as the C-15/C-20 chiral centers, in determining the activity of these compounds (Morris et al., 2022).

Synthetic Analogs and Chemical Synthesis

Efforts have been made in the synthesis of certain fragments of fijianolides and their synthetic analogs. Research in this area aims to develop new synthetic routes for these compounds, which can facilitate the exploration of their biological activities and potential therapeutic applications. For instance, the synthesis of C22–C27 fragments of fijianolides A and B has been achieved, paving the way for further studies on these compounds (Mineeva, 2018).

properties

Product Name

fijianolide A

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

IUPAC Name

(1R,3Z,7S,8S,10R,11S,12S,16S,18R)-11,12-dihydroxy-16-methyl-8-[(E)-2-[(2S)-4-methyl-3,6-dihydro-2H-pyran-2-yl]ethenyl]-14-methylidene-6,9,22-trioxatricyclo[16.3.1.17,10]tricosa-3,20-dien-5-one

InChI

InChI=1S/C30H42O7/c1-19-12-13-34-23(15-19)10-11-26-27-18-28(36-26)30(33)25(31)17-21(3)14-20(2)16-24-8-4-6-22(35-24)7-5-9-29(32)37-27/h4-6,9-12,20,22-28,30-31,33H,3,7-8,13-18H2,1-2H3/b9-5-,11-10+/t20-,22-,23+,24-,25-,26-,27-,28+,30-/m0/s1

InChI Key

JNPMYSILHRFUPH-MVNLOBLJSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2CC=C[C@H](O2)C/C=C\C(=O)O[C@H]3C[C@H]([C@H]([C@H](CC(=C)C1)O)O)O[C@H]3/C=C/[C@@H]4CC(=CCO4)C

Canonical SMILES

CC1CC2CC=CC(O2)CC=CC(=O)OC3CC(C(C(CC(=C)C1)O)O)OC3C=CC4CC(=CCO4)C

synonyms

fijianolide A
iso-laulimalide
isolaulimalide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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